
Asoxime chloride monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asoxime chloride monohydrate is a chemical compound known for its role as an oxime reactivator. It is primarily used to counteract intoxication by nerve agents, such as sarin and soman, by reactivating acetylcholinesterase (AChE) that has been inhibited by these toxic substances . This compound is crucial in medical and military applications for treating organophosphate poisoning.
Preparation Methods
Synthetic Routes and Reaction Conditions: Asoxime chloride monohydrate is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of pyridine derivatives with chlorinating agents to introduce the chloride groups. The oxime group is then introduced through a reaction with hydroxylamine. The final product is purified and crystallized to obtain the monohydrate form.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:
Chlorination: Introduction of chloride groups using agents like thionyl chloride.
Oximation: Reaction with hydroxylamine to form the oxime group.
Purification: Crystallization and drying to obtain the monohydrate form.
Chemical Reactions Analysis
Types of Reactions: Asoxime chloride monohydrate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chloride groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Various oxime derivatives.
Reduction Products: Amines.
Substitution Products: Compounds with substituted nucleophiles.
Scientific Research Applications
Asoxime chloride monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on enzyme activity, particularly acetylcholinesterase.
Medicine: Used in the treatment of organophosphate poisoning, providing a critical countermeasure against nerve agents.
Industry: Employed in the development of antidotes and protective measures against chemical warfare agents.
Mechanism of Action
The primary mechanism of action of asoxime chloride monohydrate involves the reactivation of acetylcholinesterase (AChE) that has been inhibited by organophosphate compounds. The oxime group in this compound binds to the phosphorylated serine residue in the active site of AChE, facilitating the removal of the phosphate group and restoring the enzyme’s activity . This reactivation process is crucial for reversing the toxic effects of nerve agents.
Comparison with Similar Compounds
Asoxime chloride monohydrate is compared with other oxime reactivators such as:
Pralidoxime: Another oxime reactivator used for treating organophosphate poisoning, but with different pharmacokinetic properties.
Obidoxime: Known for its higher efficacy in certain cases of poisoning but with a different safety profile.
Methoxime: Similar in function but varies in its chemical structure and reactivity.
Uniqueness: this compound is unique due to its high efficacy in reactivating AChE inhibited by a broad range of nerve agents, making it a versatile and essential compound in both medical and military applications .
Properties
CAS No. |
82504-20-9 |
|---|---|
Molecular Formula |
C14H18Cl2N4O4 |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride;hydrate |
InChI |
InChI=1S/C14H14N4O3.2ClH.H2O/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;;/h1-9H,10-11H2,(H-,15,19);2*1H;1H2 |
InChI Key |
GYEZCRHNOKYBFX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=[N+](C(=C1)/C=N/O)COC[N+]2=CC=C(C=C2)C(=O)N.O.[Cl-].[Cl-] |
Canonical SMILES |
C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.O.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


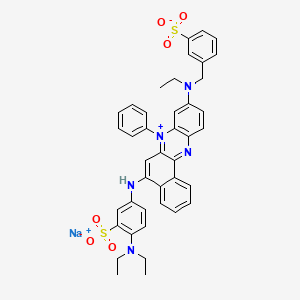
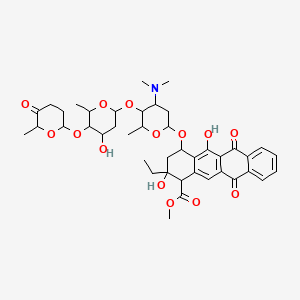
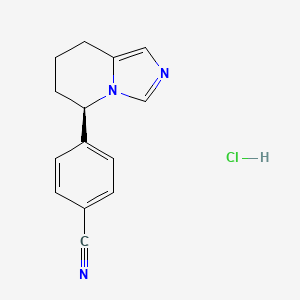
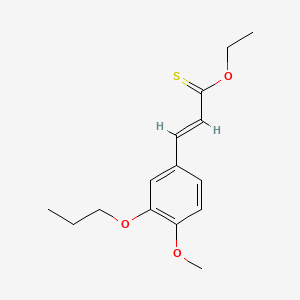
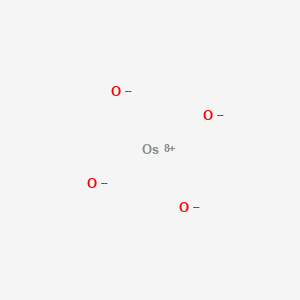
![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)




![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)
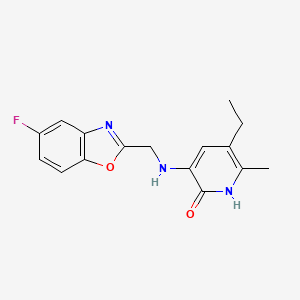

![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)
